2-(4-Bromophenyl)-3-((4-nitrophenyl)thio)imidazo[1,2-a]pyridine
Description
2-(4-Bromophenyl)-3-((4-nitrophenyl)thio)imidazo[1,2-a]pyridine is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted at position 2 with a 4-bromophenyl group and at position 3 with a 4-nitrophenylthio moiety. This compound serves as a key intermediate in pharmaceuticals and agrochemicals due to its structural versatility .
Properties
IUPAC Name |
2-(4-bromophenyl)-3-(4-nitrophenyl)sulfanylimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrN3O2S/c20-14-6-4-13(5-7-14)18-19(22-12-2-1-3-17(22)21-18)26-16-10-8-15(9-11-16)23(24)25/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADHLESLEHXHDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)SC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-3-((4-nitrophenyl)thio)imidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. Common synthetic strategies include:
Condensation Reactions: These reactions involve the condensation of 2-aminopyridine with α-haloketones to form the imidazo[1,2-a]pyridine core.
Multicomponent Reactions: These reactions allow for the simultaneous formation of multiple bonds, leading to the efficient construction of the desired compound.
Oxidative Coupling: This method involves the coupling of 4-bromophenyl and 4-nitrophenylthio groups to the imidazo[1,2-a]pyridine core under oxidative conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-3-((4-nitrophenyl)thio)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The nitro group can be reduced to an amine, and the thioether linkage can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction Reactions: Reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly employed.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Scientific Research Applications
2-(4-Bromophenyl)-3-((4-nitrophenyl)thio)imidazo[1,2-a]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-3-((4-nitrophenyl)thio)imidazo[1,2-a]pyridine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to its biological effects.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Physicochemical Properties
The table below compares the target compound with structurally related imidazo[1,2-a]pyridine derivatives:
*Calculated based on empirical formula C₁₉H₁₂BrN₃O₂S.
Key Observations :
- The nitrophenylthio group in the target compound distinguishes it from analogues with simple halogens (e.g., KOXGEM) or electron-donating groups (e.g., methoxy in ).
- Bromophenyl substituents are common in analogues (e.g., ), but their placement at position 2 versus position 6 (KOXGEM) alters steric and electronic profiles .
Antiulcer Activity
- SCH-28080 (Reference) : A cytoprotective imidazo[1,2-a]pyridine with antiulcer activity .
- Compound 19c: Features a thio-linked aminoethyl chain at position 3, showing cytoprotective activity comparable to SCH-28080 . This suggests that thioether substituents at position 3 can enhance gastroprotection, though the target compound’s nitro group may reduce efficacy due to increased toxicity .
Antimicrobial Activity
- Anti-TB Agents : Imidazo[1,2-a]pyridines with 4-fluorophenyl and methyl groups (MIC: 0.004 µM) demonstrate potency against Mycobacterium tuberculosis . The target compound’s nitro group could improve activity through enhanced membrane penetration but may require optimization for selectivity .
Lack of Activity in Thio-Substituted Derivatives
Biological Activity
2-(4-Bromophenyl)-3-((4-nitrophenyl)thio)imidazo[1,2-a]pyridine is a synthetic compound belonging to the imidazopyridine family, which has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromobenzaldehyde with 4-nitrophenylthiol in the presence of appropriate catalysts and solvents. Recent methodologies have focused on optimizing yields through various catalytic approaches, including iodine-mediated reactions and microwave-assisted synthesis techniques.
Biological Activity
The biological activity of this compound has been investigated in several studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
In vitro studies have demonstrated that derivatives of imidazopyridines exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values for these derivatives often range from 0.22 to 0.25 μg/mL for potent variants, indicating strong antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Research has also explored the anticancer potential of this compound. In cell line assays, it has been reported that imidazopyridine derivatives can induce apoptosis in cancer cells. The mechanism of action is believed to involve the inhibition of key enzymes related to cell proliferation and survival pathways. The compound's efficacy was assessed through IC50 values, which indicate the concentration required to inhibit cell growth by 50%. Values greater than 60 μM suggest a favorable safety profile with low cytotoxicity .
Data Tables
| Biological Activity | Tested Concentration | MIC (μg/mL) | IC50 (μM) |
|---|---|---|---|
| Antimicrobial | 10^-4 M | 0.22 - 0.25 | N/A |
| Anticancer | Various | N/A | >60 |
Case Studies
-
Antimicrobial Efficacy Study :
- A study evaluated the antimicrobial activity of various imidazopyridine derivatives, including those structurally related to this compound. The results indicated significant bactericidal effects against gram-positive and gram-negative bacteria, with notable synergy observed when combined with traditional antibiotics .
- Cytotoxicity Assessment :
Q & A
Q. What are the common synthetic strategies for constructing the imidazo[1,2-a]pyridine core in this compound?
The imidazo[1,2-a]pyridine scaffold is typically synthesized via cyclization reactions or transition metal-catalyzed cross-couplings. For example, Suzuki-Miyaura coupling using boronic acids (e.g., (4-bromophenyl)boronic acid) with iodinated intermediates can introduce aryl groups at C-3 . Copper-catalyzed three-component reactions involving 2-aminopyridines, aldehydes, and alkynes offer a regioselective route to functionalized derivatives . Phosphorus oxychloride/DMF-mediated formylation at C-3 is another key step for further derivatization .
Q. Which spectroscopic techniques are essential for structural confirmation?
Key methods include:
- 1H/13C NMR : To confirm substituent positions and aromatic coupling patterns (e.g., distinguishing singlets for thioether protons or splitting patterns for bromophenyl groups) .
- HRMS : Validates molecular weight and purity, as seen in derivatives with exact mass matches (e.g., Δ < 0.02 ppm) .
- IR Spectroscopy : Identifies functional groups like C≡N or C=O .
Q. What in vitro assays are suitable for evaluating biological activity?
COX-2 inhibition assays (e.g., enzyme-linked immunosorbent assays) are widely used for imidazo[1,2-a]pyridines. Activity is quantified via IC50 values and selectivity indices (COX-2/COX-1), with morpholine-substituted derivatives showing high potency (IC50 = 0.07 μM) . Cytoprotective assays in ethanol/HCl-induced ulcer models can also assess therapeutic potential .
Advanced Research Questions
Q. How can researchers optimize the yield of 3-((4-nitrophenyl)thio) substituent introduction?
Low yields in thioether formation may arise from competing side reactions. Strategies include:
- Using copper catalysts (e.g., CuI) to enhance regioselectivity, as seen in selenylation reactions .
- Adjusting solvent polarity (e.g., dioxane/water mixtures) to improve boronic acid coupling efficiency .
- Optimizing stoichiometry of sulfurizing agents (e.g., 4-nitrothiophenol) to minimize disulfide byproducts.
Q. How does the C-3 substituent influence biological activity?
Substituent size and electronic properties critically modulate activity. For example:
Q. How to resolve conflicting biological data for structurally similar derivatives?
Contradictions may arise from purity issues or assay variability. Steps include:
- Re-evaluating compound purity via HPLC or LC-MS .
- Repeating assays with standardized protocols (e.g., fixed enzyme concentrations) .
- Performing molecular docking to verify binding mode consistency with activity trends .
Q. What strategies improve regioselectivity in functionalizing the imidazo[1,2-a]pyridine ring?
- Directing groups : Use of transient directing groups (e.g., aldehydes) to control C-H activation sites .
- Ligand-free copper catalysis : Achieves selective C-Br bond cleavage for late-stage diversification, as demonstrated in selenylation .
Q. How can computational methods aid in designing selective derivatives?
- Molecular docking : Predicts binding interactions with target proteins (e.g., COX-2 active site) .
- QSAR models : Correlates substituent parameters (e.g., Hammett σ) with activity to prioritize synthetic targets .
Data Contradiction Analysis
Q. Why do some studies report low cytoprotective activity despite structural similarity to active compounds?
Discrepancies may stem from:
- Bioavailability differences : Poor solubility of nitro-containing derivatives could limit cellular uptake .
- Metabolic instability : Thioether linkages may undergo oxidative metabolism, reducing efficacy in vivo .
- Assay conditions : Variations in ulcer induction models (e.g., ethanol vs. HCl) affect compound performance .
Q. How to address inconsistent NMR data for aromatic regions in derivatives?
Ambiguities arise from overlapping peaks in crowded aromatic regions. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
